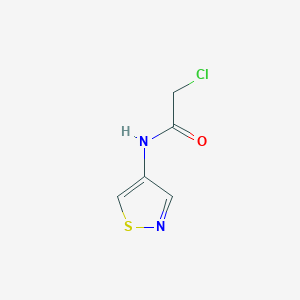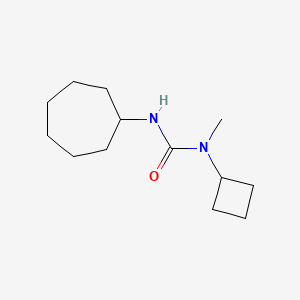
2-chloro-N-(1,2-thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1,2-thiazol-4-yl)acetamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
The synthesis of 2-chloro-N-(1,2-thiazol-4-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-chloro-N-(1,2-thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-chloro-N-(1,2-thiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: Thiazole derivatives, including this compound, are explored for their potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1,2-thiazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, thiazole derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
2-chloro-N-(1,2-thiazol-4-yl)acetamide can be compared with other thiazole derivatives such as:
2-aminothiazole: A precursor in the synthesis of this compound, known for its antimicrobial properties.
2-chlorothiazole: Another thiazole derivative with similar reactivity but different applications in organic synthesis and material science.
Benzothiazole: A structurally related compound with a benzene ring fused to the thiazole ring, used in the synthesis of various pharmaceuticals and dyes.
Propriétés
IUPAC Name |
2-chloro-N-(1,2-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c6-1-5(9)8-4-2-7-10-3-4/h2-3H,1H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHOJJQOKFFXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Cyclohexen-1-yl)ethyl]-3-ethyl-2-methylguanidine](/img/structure/B7650451.png)
![[(3S)-oxolan-3-yl] 1-benzofuran-3-carboxylate](/img/structure/B7650456.png)

![3-[2-(2-Pyrazol-1-ylethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B7650459.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B7650465.png)
![2-HYDROXY-N'-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B7650468.png)
![methyl N-[4-[[(1R,2S)-2-(2-chlorophenyl)cyclopropyl]amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B7650476.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]naphthalene-2-carboxamide](/img/structure/B7650480.png)
![4-cyano-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]benzamide](/img/structure/B7650502.png)

![3,5-bis[(3S)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile](/img/structure/B7650519.png)
![Pyrazolo[1,5-a]pyrimidin-3-yl-(4-pyridin-4-ylpiperidin-1-yl)methanone](/img/structure/B7650527.png)

